molecular formula C6H5BrO3 B6234915 methyl 4-bromofuran-3-carboxylate CAS No. 2069255-21-4

methyl 4-bromofuran-3-carboxylate

Cat. No. B6234915
CAS RN: 2069255-21-4
M. Wt: 205
InChI Key:
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Description

Methyl 4-bromofuran-3-carboxylate is a chemical compound with the CAS Number: 2069255-21-4 . It has a molecular weight of 205.01 . The IUPAC name for this compound is methyl 4-bromofuran-3-carboxylate .


Synthesis Analysis

The synthesis of polysubstituted furan-3(4)-carboxylates, including methyl 4-bromofuran-3-carboxylate, has been extensively studied . Most methods for the preparation of substituted furans are based on the use of acetylene derivatives and the Paal–Knorr reaction . For instance, ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate was formed in 77% yield in the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt .


Molecular Structure Analysis

The InChI Code for methyl 4-bromofuran-3-carboxylate is 1S/C6H5BrO3/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3 .


Chemical Reactions Analysis

The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .


Physical And Chemical Properties Analysis

Methyl 4-bromofuran-3-carboxylate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Polysubstituted Furans

Methyl 4-bromofuran-3-carboxylate: is a key intermediate in the synthesis of polysubstituted furans, which are compounds with significant biological activity. For instance, they can be used to create molecules with anticancer properties or act as inhibitors for specific enzymes .

Anticancer Activity

Some derivatives of furan carboxylates have been identified to possess anticancer activity. The structural framework provided by methyl 4-bromofuran-3-carboxylate allows for the synthesis of such compounds, potentially leading to new therapeutic agents .

Enzyme Inhibition

This compound serves as a precursor for the synthesis of molecules like (+)-wortmannin , which is known to inhibit phosphoinositide 3-kinase, an enzyme involved in cell growth and proliferation. This has implications for the treatment of diseases where this pathway is dysregulated .

Insulin Secretion Modulation

Derivatives of methyl 4-bromofuran-3-carboxylate have been studied for their ability to inhibit insulin secretion. This could be beneficial in designing drugs for conditions like hyperinsulinemia .

Antiparasitic Agents

The structural adaptability of methyl 4-bromofuran-3-carboxylate allows for the creation of compounds with antiparasitic activity. This is crucial for developing treatments against parasitic infections .

β-Galactosidase Inhibition

Researchers have utilized methyl 4-bromofuran-3-carboxylate to develop selective β-galactosidase inhibitors. These inhibitors have applications in various biochemical assays and potentially in treating disorders like lysosomal storage diseases .

Synthesis of Nonhydrolyzable Tetrasaccharide Mimetics

The compound is instrumental in synthesizing thiofucoside derivatives, which act as nonhydrolyzable mimetics of natural tetrasaccharides. These mimetics have applications in studying carbohydrate-protein interactions critical in cellular communication .

Construction of Polynuclear Heterocyclic Structures

Due to the presence of various functional groups, methyl 4-bromofuran-3-carboxylate is promising for constructing polynuclear heterocyclic structures. These structures are important in the development of pharmaceuticals and materials science .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

The presence of various functional groups in the molecules of these compounds makes them promising for the construction of polynuclear heterocyclic structures . This suggests potential future directions in the synthesis and application of these compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-bromofuran-3-carboxylate involves the bromination of furan followed by esterification with methyl chloroformate.", "Starting Materials": [ "Furan", "Bromine", "Sodium bromide", "Methyl chloroformate", "Potassium carbonate", "Methanol" ], "Reaction": [ "Bromination of furan using bromine and sodium bromide in acetic acid to yield 4-bromofuran", "Esterification of 4-bromofuran with methyl chloroformate in the presence of potassium carbonate and methanol to yield methyl 4-bromofuran-3-carboxylate" ] }

CAS RN

2069255-21-4

Product Name

methyl 4-bromofuran-3-carboxylate

Molecular Formula

C6H5BrO3

Molecular Weight

205

Purity

95

Origin of Product

United States

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